![molecular formula C8H4Cl2S B13072793 6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)
6,7-dichloroBenzo[b]thiophene
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Overview
Description
6,7-Dichlorobenzo[b]thiophene is a multisubstituted derivative of benzo[b]thiophene, a heterocyclic compound featuring a fused benzene and thiophene ring system. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility and electronic properties. The chlorine substituents at positions 6 and 7 introduce electron-withdrawing effects, influencing reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloroBenzo[b]thiophene typically involves the chlorination of benzo[b]thiophene. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-DichloroBenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 6,7-dichlorobenzo[b]thiophene exhibits notable anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including colorectal cancer (CRC) cells. For instance, derivatives of this compound have been evaluated as inhibitors of key enzymes involved in cancer metabolism, such as pyruvate dehydrogenase kinase-1 (PDK-1) and lactate dehydrogenase A (LDHA) .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. Its structural characteristics enhance its ability to interact with biological membranes, potentially leading to effective treatments for infections caused by resistant bacteria .
Anti-inflammatory Effects
This compound derivatives have shown promise in treating inflammatory diseases. They are being studied for their potential to modulate immune responses and reduce inflammation .
Conductive Polymers
This compound is also explored for its role in the development of conductive polymers. The incorporation of this compound into polymer matrices can enhance their electrical properties, making them suitable for applications in organic electronics and sensors .
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic cells. Its ability to facilitate charge transfer can improve the efficiency of solar energy conversion .
Synthetic Methodologies
Several synthetic routes have been developed to produce this compound and its derivatives:
- Electrophilic Aromatic Substitution : This method involves the introduction of chlorine atoms onto the benzothiophene framework through electrophilic chlorination reactions.
- Cyclization Reactions : The synthesis can also be achieved via cyclization of appropriate precursors under acidic or basic conditions.
These methods highlight the compound's versatility and the potential for generating various derivatives with tailored properties for specific applications .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anticancer Activity | Evaluated against LoVo and HCT-116 cells | Showed significant cytotoxic effects; identified as PDK-1 and LDHA inhibitors |
Antimicrobial Study | Tested against resistant bacterial strains | Demonstrated effective inhibition of bacterial growth |
Material Science Research | Conductivity in polymer blends | Enhanced electrical conductivity observed with incorporation into polymer matrices |
Mechanism of Action
The mechanism of action of 6,7-dichloroBenzo[b]thiophene involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which plays a crucial role in the metabolism of branched-chain amino acids. By inhibiting BCKDK, the compound enhances the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to increased catabolism of branched-chain amino acids .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The electron-withdrawing chlorine atoms in 6,7-dichlorobenzo[b]thiophene enhance electrophilicity, favoring nucleophilic additions (e.g., with morpholine to form 11a ). Conversely, electron-donating groups (e.g., methyl or phenyl) in 2,3-disubstituted analogues reduce reactivity toward electrophiles.
- Regioselectivity: this compound derivatives exhibit high regioselectivity in cycloaddition reactions, whereas analogues like 6d/6d' (3-chloro-2-(dimethylamino)carbonyl) form mixtures due to competing reaction pathways.
Reactivity and Functionalization
This compound participates in diverse reactions, including:
- Cycloadditions : With 1,1-dimethoxyethylene to form 10 .
- Nucleophilic Additions : Morpholine addition yields 11a as the major product.
In comparison, bis-heterocyclic thieno[2,3-b]thiophene derivatives (e.g., 2a–c, 4, 6a,b) show enhanced reactivity toward dienophiles due to extended conjugation, enabling the synthesis of complex fused systems like bis-pyridazinothieno[2,3-b]thiophenes.
Key Differences :
- Electronic Properties: The dichloro substitution in this compound stabilizes intermediates during synthesis, whereas non-halogenated analogues (e.g., dibenzo[d,d']benzo[1,2-b:4,3-b']dithiophene) require formylation and McMurry reactions for cyclization.
- Reaction Pathways: Chlorinated derivatives favor stepwise nucleophilic attacks, while sulfur-rich systems (e.g., thieno[2,3-d]-1,3-thiazines) undergo radical-mediated transformations.
Key Differences :
- Bioactivity: Chlorinated derivatives show moderate antimicrobial activity, whereas thieno[2,3-d]pyrimidines display potent inhibition against bacterial strains.
- Material Science : this compound’s electron-deficient structure makes it suitable for n-type semiconductors, while cyclopenta[1,2-b:4,3-b']bis(benzo[d]thiophen)-6-one exhibits red-shifted UV-vis absorption due to extended π-conjugation.
Data Tables
Table 2: Electronic Properties
Biological Activity
6,7-DichloroBenzo[b]thiophene (DCBT) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article explores the biological activity of DCBT, focusing on its mechanisms of action, cellular effects, and relevant research findings.
This compound is a polycyclic aromatic compound characterized by its fused thiophene and benzene rings with two chlorine substituents. Its chemical formula is C8H4Cl2S, and it has a molecular weight of 207.09 g/mol. The compound's structure allows for significant interactions with various biological targets, making it a candidate for therapeutic applications.
The primary mechanism of action for DCBT involves its role as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK). By inhibiting BCKDK, DCBT enhances the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is crucial for the metabolism of branched-chain amino acids (BCAAs) . This modulation can lead to increased catabolism of BCAAs, potentially influencing metabolic pathways related to insulin sensitivity and energy homeostasis.
Key Targets
- BCKDK : Inhibition leads to enhanced BCKDC activity.
- Mcl-1 : DCBT also interacts with myeloid cell leukemia 1 (Mcl-1), which is involved in regulating apoptosis .
Anticancer Properties
Research indicates that DCBT exhibits significant anticancer properties. For instance:
- Cellular Studies : DCBT has been shown to induce apoptosis in cancer cell lines by modulating metabolic pathways and enhancing the degradation of Mcl-1 .
- In Vivo Models : In animal studies, administration of DCBT resulted in reduced tumor growth and improved metabolic profiles in models of cancer .
Metabolic Regulation
DCBT's ability to enhance BCKDC activity suggests its potential role in metabolic disorders:
- Insulin Sensitivity : Studies have demonstrated that increasing BCKD activity through DCBT treatment can improve insulin sensitivity in muscle cells, potentially reversing insulin resistance induced by elevated levels of BCAAs .
- Dosage Effects : In C57BL/6J mice, doses of 20 mg/kg/day have shown robust effects on enhancing BCKDC activity across various tissues .
Case Studies
- Study on Insulin Resistance :
- Anticancer Efficacy :
Research Findings Summary
Properties
Molecular Formula |
C8H4Cl2S |
---|---|
Molecular Weight |
203.09 g/mol |
IUPAC Name |
6,7-dichloro-1-benzothiophene |
InChI |
InChI=1S/C8H4Cl2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
InChI Key |
NGUBSIORFJEHNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)Cl)Cl |
Origin of Product |
United States |
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